N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
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Overview
Description
N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a complex organic compound featuring a brominated aromatic ring, a pyrrole moiety, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves multi-step organic reactions:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 3-bromo-2-methylphenyl.
Pyrrole Introduction: The brominated intermediate is then reacted with pyrrole under conditions that facilitate the formation of a C-N bond. This can be achieved using a palladium-catalyzed cross-coupling reaction such as Buchwald-Hartwig amination.
Thiophene Carboxamide Formation: The final step involves the introduction of the thiophene carboxamide group. This can be done by reacting the intermediate with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution (S_NAr) reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies might explore its activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In materials science, the compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the heterocyclic rings could facilitate binding to active sites or allosteric sites on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-2-methylphenyl)-2-thiophenecarboxamide: Lacks the pyrrole moiety, potentially altering its electronic properties and reactivity.
N-(3-chloro-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide: Substitution of bromine with chlorine could affect its reactivity and biological activity.
N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-furanecarboxamide: Replacement of the thiophene ring with a furan ring might change its electronic properties and interactions.
Uniqueness
N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is unique due to the combination of its brominated aromatic ring, pyrrole, and thiophene carboxamide groups. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-11-12(17)5-4-6-13(11)18-16(20)15-14(7-10-21-15)19-8-2-3-9-19/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJVFBUWGDUOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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